Alliin - 556-27-4

Alliin

Catalog Number: EVT-258171
CAS Number: 556-27-4
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alliin (S-allyl-L-cysteine sulfoxide) is a non-protein amino acid that exists primarily in garlic (Allium sativum L.) []. It is a key precursor to allicin, the compound responsible for many of garlic's biological activities [, ]. Alliin is odorless and stable in intact garlic cloves. It is classified as a sulfoxide due to the presence of a sulfinyl group (S=O) in its structure. Its role in scientific research is mainly focused on its potential health benefits and biological activities, primarily derived from its conversion to allicin []. The conversion is catalyzed by the enzyme alliinase, which is physically separated from alliin in intact garlic cloves. Upon crushing garlic, alliinase comes into contact with alliin, initiating the formation of allicin [, , , ].

Future Directions
  • Optimizing Alliin-based Therapeutics: Developing more efficient and targeted methods for in-situ allicin generation using alliin and alliinase conjugates could lead to innovative therapeutic strategies, especially for treating cancer and infectious diseases [, ].
  • Investigating the Impact of Environmental Factors on Alliin Production: Examining how environmental factors, such as soil composition and climate, influence alliin content in garlic could lead to strategies for cultivating garlic varieties with enhanced therapeutic properties [, ].

Allicin (diallyl thiosulfinate)

Compound Description: Allicin is a highly reactive sulfur-containing compound produced by the enzymatic reaction of alliin with the enzyme alliinase. [] It is primarily responsible for the characteristic odor and flavor of freshly crushed garlic. [] Allicin exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. [, ]

Relevance: Allicin is the primary bioactive compound generated from alliin via the action of alliinase. [] It possesses potent biological activities that have significant therapeutic potential. The instability of allicin in biological systems makes the alliin-alliinase system a promising strategy for targeted allicin delivery. []

Isoalliin

Compound Description: Isoalliin, chemically known as S-(E-1-propenyl)-L-cysteine sulfoxide, is another sulfur-containing compound found in garlic and other Allium species. [] It is an isomer of alliin and differs in the position of the double bond in the propenyl group. [] Similar to alliin, isoalliin also acts as a substrate for alliinase, yielding different volatile sulfur compounds responsible for the characteristic flavor and aroma of onions. []

Methiin

Compound Description: Methiin, or S-methyl-L-cysteine sulfoxide, is a sulfur-containing amino acid found in Allium species, including garlic. [, ] While alliin and isoalliin contain an alkenyl group attached to the sulfur atom, methiin possesses a methyl group. []

Relevance: Methiin belongs to the same class of compounds as alliin, the cysteine sulfoxides. [, ] Despite their structural similarity, they possess different flavor profiles and biological activities. []

Cycloalliin

Compound Description: Cycloalliin is a cyclic sulfur-containing compound found in garlic. [] It is generated from the chemical conversion of isoalliin during storage, particularly at higher temperatures. []

Relevance: Cycloalliin is formed through the chemical degradation of isoalliin, which shares structural similarities with alliin. [] The accumulation of cycloalliin during storage can impact the flavor and potential bioactivity of garlic preparations. []

Deoxyalliin

Compound Description: Deoxyalliin, or S-allyl-L-cysteine, is a sulfur-containing amino acid and a precursor in the synthesis of alliin. [, ] It lacks the sulfoxide group (S=O) present in alliin. []

Relevance: Deoxyalliin serves as the direct precursor for the biosynthesis of alliin in garlic. [, ] The enzymatic oxidation of the sulfur atom in deoxyalliin leads to the formation of alliin. [, ]

γ-L-Glutamyl-S-allyl-L-cysteine

Compound Description: γ-L-Glutamyl-S-allyl-L-cysteine is a γ-glutamyl peptide found in garlic. [, ] It acts as a precursor in the biosynthesis of alliin. [, ]

Relevance: This compound is an important intermediate in the biosynthetic pathway of alliin. [, ] It is converted to alliin through a series of enzymatic reactions in garlic. [, ]

γ-L-Glutamyl-S-(trans-1-propenyl)-L-cysteine (GSPC)

Compound Description: GSPC is another γ-glutamyl peptide found in garlic and serves as a precursor for isoalliin. [, , ]

Relevance: Similar to γ-L-Glutamyl-S-allyl-L-cysteine, GSPC acts as a precursor in the biosynthetic pathway leading to isoalliin, an isomer of alliin. [, , ] It is involved in the formation of flavor precursors in garlic. [, , ]

N-(γ-Glutamyl)-S-methyl-L-cysteine

Compound Description: N-(γ-Glutamyl)-S-methyl-L-cysteine is a γ-glutamyl peptide that acts as a precursor to methiin. []

Relevance: This compound is a direct precursor to methiin, a related compound of alliin, both belonging to the cysteine sulfoxide class. []

S-(2-carboxy-propyl) glutathione

Compound Description: S-(2-carboxy-propyl) glutathione is a glutathione derivative found in garlic and other Allium species. [] It is involved in sulfur metabolism and potentially contributes to the characteristic flavor of these plants. []

Relevance: While not directly involved in alliin biosynthesis, S-(2-carboxy-propyl) glutathione participates in the broader sulfur metabolic pathways in Allium species. []

N-(γ-glutamyl)-S-(2-propenyl)-L-cysteine sulfoxide

Compound Description: This compound is a sulfoxide derivative of N-(γ-glutamyl)-S-(2-propenyl)-L-cysteine, a precursor to alliin. [] It is found in smaller quantities compared to alliin itself. []

Relevance: This sulfoxide derivative is structurally related to alliin and represents an intermediate in the biosynthetic pathway of alliin. [] It highlights the complexity of sulfur metabolism in garlic. []

N-(γ-glutamyl)-S-(E-1-propenyl)-L-cysteine sulfoxide (Glu-PECSO)

Compound Description: Glu-PECSO is a sulfoxide derivative and a storage form of isoalliin found in onions. []

Relevance: Glu-PECSO is structurally related to alliin as both are cysteine sulfoxide derivatives. [] This compound highlights the diversity of sulfur-containing compounds within the Allium genus and their species-specific distribution. []

Source and Classification

Alliin is predominantly sourced from garlic, where it exists in significant concentrations within the bulb. It is classified under the following categories:

  • Chemical Class: Organosulfur compounds
  • IUPAC Name: S-allyl-L-cysteine sulfoxide
  • Molecular Formula: C₃H₉NO₄S
  • CAS Number: 637-92-3

Alliin is synthesized in garlic tissues through enzymatic pathways that involve amino acids such as cysteine and serine, highlighting its biological significance in plant metabolism and human health.

Synthesis Analysis

The synthesis of alliin can occur through both natural biosynthetic pathways in plants and through chemical methods in laboratories.

Natural Biosynthesis

In garlic, alliin is synthesized from cysteine and allyl thiol via two proposed routes:

  1. From Serine and Allyl Thiol: This pathway involves serine being converted into cysteine, which then reacts with allyl thiol.
  2. From Glutathione and Allyl Source: In this route, glutathione acts as a precursor, facilitating the formation of alliin through reactions involving allyl sources.

Chemical Synthesis

Recent advancements have introduced various methods for synthesizing alliin chemically. A notable method involves:

  1. Reactants: Cysteine hydrochloride monohydrate and allyl chloride.
  2. Procedure:
    • Dissolve 35.2 g of cysteine hydrochloride in 100 ml of water.
    • Mix with 16.1 g of allyl chloride dissolved in 40 ml of ethanol.
    • Adjust the pH using ammonia water to reach a target pH of 7-8.
    • The reaction occurs at controlled temperatures (around 27 °C) for optimal yield.
    • The final product is purified through concentration techniques to yield deoxyalliin, which can be further oxidized to obtain alliin .
Molecular Structure Analysis

Alliin has a specific molecular structure characterized by its sulfoxide functional group. Its structural formula can be represented as follows:

Structure S allyl L cysteine sulfoxide\text{Structure }\text{S allyl L cysteine sulfoxide}

The key features of its molecular structure include:

  • Functional Groups: Contains a sulfoxide (-S=O) group attached to an allyl group (C=C).
  • Chirality: Alliin has one chiral center, which contributes to its optical activity.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized alliin.

Chemical Reactions Analysis

Alliin undergoes various chemical reactions that enhance its biological activity:

  1. Conversion to Allicin: Upon crushing garlic, alliin reacts with the enzyme alliinase to produce allicin, which exhibits potent antimicrobial properties.
  2. Oxidation Reactions: Alliin can be oxidized under specific conditions to form other sulfur compounds that may have distinct biological activities.

Reaction Conditions

The oxidation reactions typically require controlled pH levels and temperatures to minimize side reactions and maximize yield. For instance, using microreactors for oxidation has been shown to improve the conversion rates significantly compared to traditional methods .

Mechanism of Action

The biological activity of alliin is primarily attributed to its conversion into allicin, which exhibits several mechanisms of action:

  1. Antimicrobial Activity: Allicin disrupts microbial cell membranes and inhibits enzyme activity critical for bacterial survival.
  2. Antioxidant Properties: Alliin and its derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.
  3. Microtubule Disruption: Allicin interacts with tubulin proteins, leading to microtubule depolymerization in cells, which affects cellular division and growth .
Physical and Chemical Properties Analysis

Alliin possesses distinct physical and chemical properties that contribute to its functionality:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 90 °C.
  • Stability: Sensitive to heat and light; should be stored in cool, dark conditions to maintain potency.

These properties are critical for its applications in food preservation, medicine, and dietary supplements.

Applications

Alliin has several scientific applications due to its health benefits:

  1. Nutraceuticals: Used as a dietary supplement for cardiovascular health due to its potential cholesterol-lowering effects.
  2. Pharmaceuticals: Explored for use in antimicrobial agents owing to its ability to inhibit bacterial growth.
  3. Food Industry: Employed as a flavor enhancer and preservative due to its antioxidant properties.

Research continues into the broader implications of alliin in health sciences, particularly regarding cancer prevention and treatment strategies.

Properties

CAS Number

556-27-4

Product Name

Alliin

IUPAC Name

(2S)-2-amino-3-prop-2-enylsulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m1/s1

InChI Key

XUHLIQGRKRUKPH-ITDPFOOWSA-N

SMILES

C=CCS(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

alliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N

Isomeric SMILES

C=CCS(=O)C[C@H](C(=O)O)N

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